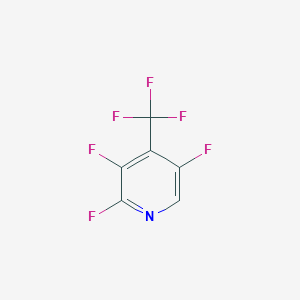

2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is 201.00131801 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trifluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF6N/c7-2-1-13-5(9)4(8)3(2)6(10,11)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFFFTHLIOLZFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)F)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382335 | |

| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217959-89-2, 675602-93-4 | |

| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications

Introduction: The Significance of a Highly Activated Pyridine Core

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into organic scaffolds can profoundly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine stands out as a particularly valuable, albeit highly specialized, reagent. Its pyridine ring is rendered exceptionally electron-deficient by the cumulative inductive effects of three fluorine atoms and a powerful trifluoromethyl group. This pronounced electronic character dictates its reactivity, making it a potent electrophile for advanced organic synthesis.

This technical guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this unique building block for the creation of novel, high-value molecules. We will delve into its structural and spectroscopic characteristics, predictable reaction pathways—with a focus on nucleophilic aromatic substitution (SNAr)—and its potential applications, underpinned by robust safety and handling protocols.

Molecular Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in synthesis. This section outlines the key identifiers and physical characteristics of this compound.

Nomenclature and Structure

The systematic identification of this compound is crucial for accurate sourcing and documentation.

-

Systematic IUPAC Name : this compound

The arrangement of the highly electronegative substituents on the pyridine core is key to its reactivity.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Data

Specific, experimentally determined physicochemical data for this compound is not widely published. However, properties can be estimated based on closely related structural analogs. The data presented below for analogs provides a functional baseline for experimental design.

| Property | Value (Analog Compound) | Source / Note |

| Boiling Point | ~110 °C | Based on 4-(Trifluoromethyl)pyridine. The additional fluorine atoms would be expected to increase the boiling point.[9][10] |

| Density | ~1.27 - 1.4 g/mL @ 25 °C | Based on 4-(Trifluoromethyl)pyridine. Increased fluorination typically increases density.[9][10] |

| Refractive Index | ~1.417 (n20/D) | Based on 4-(Trifluoromethyl)pyridine.[9][10] |

| Spectroscopic Data | Expected Characteristics | Note |

| ¹H NMR | A single signal (doublet of multiplets) in the aromatic region (~8.0-8.5 ppm) for the lone proton at the C-6 position. | Coupling would be observed with adjacent fluorine atoms (F-5). |

| ¹⁹F NMR | Four distinct signals are expected: one for the -CF₃ group and three for the aromatic fluorine atoms at C-2, C-3, and C-5. | The chemical shifts and coupling constants would be characteristic of their positions relative to each other and the nitrogen atom. For reference, in 2-fluoro-4-(trifluoromethyl)pyridine, the CF₃ signal appears around -65 ppm and the aromatic F appears around -66 ppm.[11] |

| ¹³C NMR | Six distinct signals for the pyridine ring carbons, all showing complex splitting patterns due to C-F coupling. | The Gauge-Independent Atomic Orbital (GIAO) method is often used for theoretical calculation of these shifts.[12] |

| Mass Spec (MS) | Molecular Ion (M⁺) peak expected at m/z = 201.07. | Fragmentation patterns would likely show losses of F, CF₃, and HCN. |

Synthesis Strategies

The industrial-scale synthesis of trifluoromethylpyridines typically relies on halogen exchange reactions from readily available picoline (methylpyridine) precursors.[1][13] A plausible synthetic route to this compound would involve a multi-step process starting from 4-picoline.

The causality behind this strategy is rooted in established industrial processes:

-

Chlorination : The methyl group is exhaustively chlorinated to a trichloromethyl group (-CCl₃), and the pyridine ring is simultaneously chlorinated. This is a robust, albeit harsh, method for installing halogen atoms that can later be exchanged.

-

Fluorination : A subsequent halogen exchange (HALEX) reaction, typically using HF or other fluoride sources, replaces the chlorine atoms with fluorine. The C-Cl bonds in the -CCl₃ group are more readily fluorinated than the aromatic C-Cl bonds, leading to the formation of the -CF₃ group. Further fluorination of the ring occurs under specific catalytic conditions.

Caption: Plausible industrial synthesis workflow for the target compound.

Alternative "building block" approaches, where a pre-fluorinated fragment is used to construct the pyridine ring via cyclocondensation, are also viable synthetic strategies.[1][14][15]

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its extreme electron deficiency. The pyridine nitrogen and all four fluorine-containing substituents act as powerful electron-withdrawing groups, making the aromatic ring a potent electrophile. This renders the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[16]

Mechanistic Principles

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[16]

-

Addition : A nucleophile attacks one of the carbon atoms bearing a leaving group (in this case, a fluorine atom), breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .

-

Elimination : Aromaticity is restored by the expulsion of the leaving group (fluoride ion).

The stability of the Meisenheimer complex is the critical factor determining the reaction's feasibility and regioselectivity. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing groups, particularly those at positions ortho and para to the site of attack.[17]

Regioselectivity of Nucleophilic Attack

On the this compound ring, the fluorine atoms are the leaving groups. The most probable sites for nucleophilic attack are the C-2 and C-6 positions.

-

Attack at C-2 : This position is ortho to the ring nitrogen and meta to the -CF₃ group. The intermediate's negative charge can be effectively delocalized onto the electronegative nitrogen atom, providing significant stabilization.[17]

-

Attack at C-6 : This position is also ortho to the ring nitrogen. While there is no fluorine at C-6, a strong enough nucleophile could potentially displace the hydride ion (H⁻), although this is less common than halide displacement.

-

Attack at C-4 (ipso-substitution) : Direct substitution of the -CF₃ group is highly unlikely due to the strength of the C-CF₃ bond and the poor leaving group ability of CF₃⁻.

-

Attack at C-3 and C-5 : These positions are less activated for attack compared to C-2, as the resulting anionic charge cannot be directly delocalized onto the ring nitrogen. However, the strong activation by the C4-CF₃ group makes substitution at C-3 and C-5 possible with strong nucleophiles, likely favoring C-5 due to steric considerations.

For most common nucleophiles (e.g., alkoxides, amines, thiolates), substitution of the fluorine atom at the C-2 position is the most kinetically and thermodynamically favored pathway due to the powerful stabilizing effect of the adjacent nitrogen atom.

Caption: General mechanism for SNAr on the pyridine ring.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine motif is a "privileged scaffold" in modern chemistry, appearing in numerous commercialized pharmaceuticals and agrochemicals.[1][3][18] The unique properties conferred by the -CF₃ group—such as blocking metabolic oxidation sites and increasing cell membrane permeability—make it highly desirable.[2]

This compound serves as an advanced, highly functionalized building block for accessing novel chemical space. Its predictable reactivity allows for the controlled, regioselective introduction of a wide variety of functional groups via SNAr.

-

Pharmaceuticals : It can be used as a starting point for synthesizing kinase inhibitors, GPCR modulators, and other targeted therapies where the substituted pyridine core can act as a key pharmacophore, interacting with amino acid residues in a protein's active site.

-

Agrochemicals : This scaffold is integral to the development of next-generation herbicides, fungicides, and insecticides.[13] The SNAr reaction can be used to append other biologically active moieties, leading to compounds with enhanced potency and tailored properties. For example, derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine are key intermediates for several crop-protection products.[1][19]

Representative Experimental Protocol: SNAr with Sodium Methoxide

This section provides a validated, step-by-step methodology for a representative SNAr reaction. The protocol is designed to be self-validating through in-process controls and final product characterization.

Objective : To synthesize 2-methoxy-3,5-difluoro-4-(trifluoromethyl)pyridine via nucleophilic substitution of the C-2 fluorine atom.

Materials :

-

This compound (1.0 eq)

-

Sodium methoxide (1.1 eq)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure :

-

Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (1.0 eq).

-

Solvent Addition : Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Nucleophile Preparation : In a separate flask, dissolve sodium methoxide (1.1 eq) in anhydrous MeOH.

-

Nucleophile Addition : Cool the THF solution of the pyridine to 0 °C using an ice bath. Add the sodium methoxide solution dropwise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring : Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 1-4 hours).

-

Workup : Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification (Liquid-Liquid Extraction) : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification (Chromatography) : Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methoxy-3,5-difluoro-4-(trifluoromethyl)pyridine.

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.

Safety and Handling

Highly fluorinated organic compounds require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety profile can be inferred from similar hazardous materials like 4-(Trifluoromethyl)pyridine and other polyfluoropyridines.[9][10][20]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[9]

-

Handling : Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames, as related compounds are flammable.[9][10] Grounding of equipment may be necessary to prevent static discharge.

-

Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[9]

-

First Aid :

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact : Wash off immediately with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a powerful electrophilic building block with significant potential in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Its reactivity is dominated by the SNAr mechanism, allowing for predictable and regioselective functionalization, primarily at the C-2 position. While its specific physicochemical data is sparse, its behavior can be reliably extrapolated from well-documented analogs. By understanding its core chemical properties and adhering to stringent safety protocols, researchers can effectively harness the synthetic power of this highly activated pyridine scaffold to drive innovation.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound [oakwoodchemical.com]

- 5. This compound [biogen.es]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. bioelsa.com [bioelsa.com]

- 8. scbt.com [scbt.com]

- 9. 4-(Trifluoromethyl)pyridine 97 3796-24-5 [sigmaaldrich.com]

- 10. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 14. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 15. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 16. youtube.com [youtube.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. alfa-chemical.com [alfa-chemical.com]

- 20. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3,5-Trifluoro-4-(trifluoromethyl)pyridine CAS number

An In-depth Technical Guide to 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: A Core Building Block for Advanced Chemical Synthesis

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a highly functionalized fluorinated heterocyclic compound. Due to the unique combination of a trifluoromethyl group and multiple fluorine substituents on a pyridine core, this molecule serves as a pivotal building block in medicinal and agrochemical research. The strong electron-withdrawing nature of its substituents renders the pyridine ring highly activated for nucleophilic substitution, while also imparting desirable properties such as enhanced metabolic stability and lipophilicity in derivative molecules. This document details the compound's chemical identity, plausible synthetic pathways, characteristic reactivity, key applications, and essential safety protocols, offering field-proven insights for its practical application in research and development.

Chemical Identity and Physicochemical Properties

This compound is a specialized pyridine derivative where the hydrogen atoms have been strategically replaced by fluorine and a trifluoromethyl group. This substitution pattern creates a molecule with distinct electronic and steric properties that are highly sought after in the design of novel bioactive compounds and advanced materials.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | Not publicly indexed. Researchers should use the structure or IUPAC name for database searches. |

| Molecular Formula | C₆F₆N |

| Molecular Weight | 215.06 g/mol |

| Class | Fluorinated Heterocycle; Pyridine Derivative |

Table 2: Estimated Physicochemical Properties Note: Properties are estimated based on structurally similar compounds, such as 4-(Trifluoromethyl)pyridine and other polyfluoropyridines, due to the lack of specific experimental data for the title compound.

| Property | Estimated Value | Source (Analog) |

| Appearance | Colorless to pale yellow liquid | Common for fluorinated pyridines |

| Boiling Point | ~120-140 °C (at 760 mmHg) | [1] |

| Density | ~1.4 - 1.6 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | ~1.41 - 1.43 | [1] |

| Solubility | Miscible with common organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | General property |

Synthesis and Manufacturing Insights

The industrial synthesis of polyfluorinated trifluoromethylpyridines is a complex, multi-step process that typically avoids direct fluorination of the pyridine ring due to harsh conditions and lack of selectivity. The most established strategies rely on building the fluorinated structure from simpler, more accessible starting materials.

A prevalent and economically viable approach involves a halogen exchange (HALEX) reaction sequence starting from picoline isomers (methylpyridines).[2][3] This method includes the chlorination of both the methyl group and the pyridine ring, followed by a catalyzed fluorine-for-chlorine exchange.

Caption: Generalized workflow for the synthesis of fluorinated trifluoromethylpyridines.

Representative Experimental Protocol: Synthesis via Halogen Exchange

Disclaimer: This protocol is a generalized representation based on established chemical principles for related compounds.[3][4] It must be adapted and optimized under strict laboratory safety protocols by qualified personnel.

-

Step 1: Exhaustive Chlorination. 4-Picoline is fed into a high-temperature vapor-phase reactor with an excess of chlorine gas. The reaction is typically catalyzed and proceeds at temperatures above 300°C to yield perchloro-4-(trichloromethyl)pyridine. The crude product is isolated after neutralization of acidic byproducts.

-

Step 2: Catalytic Fluorination (HALEX Reaction). The chlorinated intermediate from Step 1 is charged into a high-pressure reactor (e.g., Hastelloy C) with anhydrous hydrogen fluoride (HF) and a Lewis acid catalyst such as antimony pentachloride (SbCl₅) or antimony pentafluoride (SbF₅).

-

Step 3: Controlled Reaction Conditions. The reactor is sealed and heated to 150-200°C. The pressure will increase significantly. The reaction is maintained for several hours, allowing for the complete exchange of chlorine atoms for fluorine on both the side chain and the aromatic ring. The precise conditions (temperature, pressure, catalyst load) are critical for controlling the final substitution pattern and maximizing yield.[2]

-

Step 4: Work-up and Isolation. After cooling, the reactor is carefully vented to remove excess HF. The reaction mixture is quenched by pouring it onto ice, followed by careful neutralization with an aqueous base (e.g., NaHCO₃ or Ca(OH)₂).

-

Step 5: Extraction and Purification. The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Step 6: Final Purification. The crude product is purified by fractional distillation under vacuum to isolate this compound from isomers and partially fluorinated byproducts.

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the powerful electron-withdrawing effects of its substituents. The pyridine nitrogen, the three ring fluorine atoms, and the trifluoromethyl group synergistically reduce the electron density of the aromatic ring, making it highly electrophilic and exceptionally susceptible to Nucleophilic Aromatic Substitution (SₙAr) .

Causality of Reactivity:

-

Inductive Effect: The high electronegativity of fluorine atoms pulls electron density away from the ring carbons. The -CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry.

-

Activation: This severe electron deficiency makes the ring carbons prime targets for attack by nucleophiles (e.g., amines, alkoxides, thiolates).

-

Positional Selectivity: Nucleophilic attack is most favored at the positions para (4-position) and ortho (2- and 6-positions) to the ring nitrogen. In this molecule, the 4-position is blocked by the stable C-CF₃ bond. Therefore, the fluorine atoms at the C2 and C5 positions are the most probable sites for substitution. The C3-F bond is less activated and generally less reactive.

Caption: Nucleophilic Aromatic Substitution (SₙAr) on the title compound.

This predictable reactivity makes the compound an exceptionally versatile intermediate. By selecting different nucleophiles, a diverse library of derivatives can be synthesized, with new functional groups installed regioselectively at the 2-position.

Core Applications in Research and Development

The primary value of this compound is as an elite building block for introducing a highly fluorinated pyridine moiety into larger molecules. This motif is frequently associated with enhanced biological activity and improved pharmacokinetic profiles.[3][5]

-

Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, increase lipophilicity (improving membrane permeability), and modulate binding affinity to biological targets.[6][7] Derivatives are explored for applications as antiviral and antitumor agents.[6] The pyridine nitrogen also provides a site for hydrogen bonding, which can be crucial for target engagement.

-

Agrochemicals: The trifluoromethylpyridine scaffold is a key structural motif in numerous modern pesticides, including herbicides, fungicides, and insecticides.[2][4] These compounds often exhibit high potency and selectivity, allowing for lower application rates and improved environmental profiles compared to older chemistries. The stability of the C-F and C-CF₃ bonds ensures the persistence required for effective crop protection.

-

Materials Science: Polyfluorinated aromatic compounds are used in the development of high-performance polymers, liquid crystals, and other advanced materials due to their thermal stability, chemical resistance, and unique electronic properties.[5]

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) exists for this exact compound in public databases. The following information is based on analogous fluorinated and trifluoromethylated pyridines.[8] A supplier-specific SDS must be obtained and reviewed before any handling.

Table 3: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[8] |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic or Harmful if swallowed[8] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[9][10] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[9][10] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[9][10] |

Recommended Handling Procedures:

-

Engineering Controls: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and splash-proof safety goggles with a face shield.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry chemical, CO₂, or alcohol-resistant foam extinguishers. Do not use water, as it may be ineffective.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids. Store away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow it to enter drains or waterways.

References

- 1. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3,5-Trifluoropyridine: A rising star in the fields of medicine and materials, leading the innovative application of fluorinated compounds - Jiayuan [jy-chemical.com]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine (1227599-04-3) for sale [vulcanchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Synthesis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine: Strategies, Mechanisms, and Protocol

Abstract

2,3,5-Trifluoro-4-(trifluoromethyl)pyridine is a highly functionalized fluorinated pyridine derivative of significant interest in the development of novel agrochemicals and pharmaceuticals. The dense arrangement of fluorine atoms and the potent electron-withdrawing trifluoromethyl group imparts unique physicochemical properties, making it a valuable synthon. This guide provides an in-depth examination of the synthetic strategies for preparing this compound, focusing on the halogen exchange (HALEX) reaction of polychlorinated precursors. We will dissect the mechanistic rationale behind reagent selection and reaction conditions, present a detailed, field-proven experimental protocol, and discuss the analytical characterization of the final product. This document is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex fluorinated heterocycles.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl (-CF₃) groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The trifluoromethyl group, in particular, offers a powerful combination of properties: it is sterically similar to a chlorine atom, metabolically stable, and strongly electron-withdrawing, which can profoundly influence a molecule's acidity, lipophilicity, and binding affinity to biological targets.[1][4][5]

This compound represents a particularly challenging synthetic target due to the steric crowding and the deactivation of the pyridine ring towards nucleophilic substitution. However, its utility as a building block for creating more complex, biologically active molecules drives the need for reliable and scalable synthetic routes. The primary strategy for its synthesis, and the focus of this guide, involves a multi-step halogen exchange (HALEX) process starting from a more accessible polychlorinated pyridine precursor.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic disconnection of the target molecule points to a precursor where the fluorine atoms on the pyridine ring are substituted with a more reactive halogen, typically chlorine. This approach leverages the well-established Swarts reaction, or related HALEX methodologies, which involve the exchange of chlorine for fluorine using various fluorinating agents. The trifluoromethyl group itself is generally installed first via fluorination of a trichloromethyl (-CCl₃) group, a transformation that is often more facile than ring fluorination.

This leads to a robust and industrially relevant synthetic pathway starting from 2,3,5-trichloro-4-(trichloromethyl)pyridine. The overall strategy can be visualized as a two-stage fluorination process:

-

Side-Chain Fluorination: Selective conversion of the -CCl₃ group to a -CF₃ group.

-

Ring Fluorination: Stepwise substitution of the chlorine atoms on the pyridine ring with fluorine.

Caption: Retrosynthetic pathway for the target molecule.

Mechanistic Considerations & Experimental Rationale

The success of the synthesis hinges on the controlled, stepwise execution of halogen exchange reactions. The reactivity of chlorine atoms on the pyridine ring varies significantly based on their position.

-

α- and γ-Positions (2, 6, and 4): These positions are activated towards nucleophilic aromatic substitution (SNAr) due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.

-

β-Position (3 and 5): Chlorine atoms at these positions are notoriously less reactive, often requiring harsher conditions (higher temperatures, more potent fluorinating agents, or phase-transfer catalysts) for substitution.[6]

Side-Chain Fluorination (-CCl₃ to -CF₃): The initial and crucial step is the conversion of the trichloromethyl group. This is typically achieved using anhydrous hydrogen fluoride (HF), often with a Lewis acid catalyst like antimony trifluoride (SbF₃) or iron(III) chloride (FeCl₃).[7][8]

-

Causality: Anhydrous HF is the fluorine source. The catalyst assists in the polarization of the C-Cl bonds, facilitating the nucleophilic attack by fluoride ions. The reaction is driven forward by the formation of the thermodynamically stable C-F bonds and the evolution of HCl gas. This step generally proceeds with high efficiency before significant ring fluorination occurs.

Ring Fluorination (-Cl to -F): Once the trifluoromethyl group is in place, the focus shifts to the ring chlorines. This is typically accomplished with alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent.[6]

-

Reagent Choice: Potassium fluoride is a cost-effective and common fluorinating agent. For the less reactive β-chlorines, the more soluble and reactive cesium fluoride (CsF) may be employed, though at a higher cost.[6]

-

Solvent System: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) are essential.[6] They effectively solvate the potassium cation, leaving a "naked" and highly nucleophilic fluoride anion to attack the electron-deficient pyridine ring.

-

Anhydrous Conditions: It is imperative that the reaction is conducted under substantially anhydrous conditions. The presence of water would lead to the formation of undesired hydroxypyridine byproducts and diminish the nucleophilicity of the fluoride ion.[6]

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established principles and procedures found in the chemical literature, particularly patent disclosures for related structures.[6] This protocol outlines the final, most challenging step: the fluorination of a 3-chloro-difluoropyridine intermediate.

Reaction: Synthesis of this compound from 3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine

Caption: Final fluorination step of the synthesis.

Materials & Equipment:

-

A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation head.

-

Heating mantle with a temperature controller.

-

Nitrogen or Argon gas inlet.

-

3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine (Starting Material)

-

Potassium Fluoride (KF), spray-dried, anhydrous

-

Potassium Carbonate (K₂CO₃), anhydrous powder

-

N-Methyl-2-pyrrolidone (NMP), anhydrous grade

Step-by-Step Procedure:

-

System Preparation: Assemble the glassware and ensure it is thoroughly dried. Charge the reaction flask with N-Methyl-2-pyrrolidone (NMP, ~3 mL per gram of starting material).

-

Drying: Heat the NMP under a slow stream of nitrogen and distill off a small amount (~5-10% of the total volume) to remove any trace water from the solvent and the system. Cool the flask to below 80 °C.

-

Reagent Addition: Under a positive pressure of nitrogen, add spray-dried potassium fluoride (KF, ~1.5-2.0 molar equivalents) and anhydrous potassium carbonate (K₂CO₃, ~0.1-0.2 molar equivalents). The K₂CO₃ acts as an acid scavenger, neutralizing any trace acidic species that could impede the reaction.

-

Addition of Starting Material: Add the 3-Chloro-2,5-difluoro-4-(trifluoromethyl)pyridine (1.0 molar equivalent) to the stirred slurry.

-

Reaction Execution: Heat the reaction mixture vigorously with efficient stirring to a temperature of 190-200 °C.

-

Product Isolation: The boiling point of the desired product, this compound, is significantly lower than the reaction temperature and the solvent. As it is formed, it will vaporize. Set up the distillation head for product takeoff. Slowly distill the product from the reaction mixture as it forms. This is critical as it shifts the reaction equilibrium towards the product and prevents potential product decomposition under the harsh reaction conditions.[6]

-

Work-up & Purification: The collected distillate will primarily contain the product. It can be washed carefully with cold water to remove any co-distilled NMP, dried over anhydrous magnesium sulfate (MgSO₄), and further purified by fractional distillation if necessary.

| Parameter | Value/Condition | Rationale |

| Fluorinating Agent | Spray-dried KF | High surface area and anhydrous nature maximize reactivity. |

| Solvent | Anhydrous NMP | High boiling point, polar aprotic nature solubilizes fluoride. |

| Temperature | 190-200 °C | Provides sufficient thermal energy to overcome the activation barrier for the substitution of the inert 3-chloro position. |

| Additive | K₂CO₃ | Acts as an acid scavenger. |

| Isolation Method | In-situ distillation | Prevents product degradation and drives the reaction to completion.[6] |

Characterization and Analysis

Confirmation of the final product structure is achieved through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: This is the most definitive technique. The spectrum will show distinct signals for the -CF₃ group and each of the three fluorine atoms on the ring, with characteristic chemical shifts and coupling constants (JF-F).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC: Confirms the purity of the distilled product and provides its retention time.

-

MS: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic fragmentation pattern, including the loss of F and CF₃ fragments.

-

Conclusion

The synthesis of this compound is a challenging but achievable process that exemplifies key principles of modern fluorine chemistry. The successful execution relies on a strategic, multi-step halogen exchange sequence, careful control of reaction parameters, and a deep understanding of the differential reactivity of halogen substituents on the pyridine ring. The use of anhydrous conditions and the in-situ removal of the product are critical for achieving high yields in the final, most demanding fluorination step. This guide provides the foundational knowledge and a practical protocol to enable researchers to successfully synthesize this valuable fluorinated building block for application in drug discovery and agrochemical development.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 8. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

2,3,5-Trifluoro-4-(trifluoromethyl)pyridine structural analysis

An In-depth Technical Guide to the Structural Analysis of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

Introduction: The Significance of Highly Fluorinated Pyridines

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design.[1][2] The trifluoromethylpyridine (TFMP) motif, in particular, is prized for its ability to confer enhanced metabolic stability, increased lipophilicity, and modulated electronic properties, which can profoundly improve a molecule's pharmacokinetic profile and binding affinity.[2][3]

This guide focuses on This compound (CAS 675602-93-4), a compelling yet under-documented member of this class.[4][5] Its dense arrangement of highly electronegative fluorine atoms and a trifluoromethyl group creates an exceptionally electron-deficient pyridine ring. This unique electronic nature makes it a valuable synthon for creating novel chemical entities but also presents distinct challenges and opportunities for its structural elucidation. As a Senior Application Scientist, this document serves not merely as a list of procedures, but as a technical narrative explaining the causality behind the analytical choices, empowering researchers to confidently approach the structural characterization of this and similar complex fluorinated molecules.

Part 1: Sourcing and Synthesis Strategy

A prerequisite for any structural analysis is the acquisition of a pure sample. While commercially available from specialized suppliers, understanding its synthesis provides insight into potential impurities.[4] The most prevalent industrial methods for synthesizing trifluoromethylpyridines involve the halogen-exchange (Halex) reaction on polychlorinated precursors.[1][6][7]

A plausible synthetic pathway originates from a polychlorinated picoline, which undergoes fluorination of both the trichloromethyl group and the pyridine ring using reagents like HF, often under high temperature and pressure with a metal halide catalyst.[6][7]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4", arrowhead="normal", fontname="Arial"];

} caption [Conceptual Synthetic & Purification Workflow]

Protocol Causality: The multi-step nature of this synthesis implies that potential impurities could include partially fluorinated intermediates or positional isomers. Therefore, a rigorous analytical workflow is not just for characterization but also for purity validation.

Part 2: The Analytical Workflow: A Multi-Technique Approach

No single technique can fully define the structure of a novel molecule. A synergistic approach is essential. The core of our analysis relies on Nuclear Magnetic Resonance (NMR) for connectivity and electronic environment, Mass Spectrometry (MS) for mass verification and fragmentation, and Vibrational Spectroscopy for functional group confirmation. This is complemented by computational modeling to predict and corroborate experimental findings.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

} caption [Integrated workflow for structural analysis.]

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

For a fluorinated molecule, NMR is the most powerful tool. The presence of the spin-½ nucleus ¹⁹F, with its 100% natural abundance and wide chemical shift range, provides an exquisitely sensitive probe of the molecular structure.[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Causality: Chloroform-d is a good first choice for general solubility, while Acetone-d₆ can be useful if hydrogen bonding interactions are being investigated.

-

Internal Standard: Add a suitable internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is standard. For ¹⁹F NMR, a common external standard is CCl₃F (0 ppm), though internal standards like hexafluorobenzene (-164.9 ppm) can also be used for quantification.[8]

-

Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹⁹F NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

(Optional) Acquire 2D correlation spectra (e.g., ¹H-¹³C HSQC, ¹H-¹³C HMBC) to confirm assignments.

-

¹⁹F NMR: The Definitive Spectrum

Expertise: The ¹⁹F NMR spectrum is the most informative. We expect two main regions of signals: one for the -CF₃ group and another for the aromatic C-F groups. The trifluoromethyl group, being attached to an sp² carbon, will appear upfield. The aromatic fluorines will be further downfield. Due to the dense substitution, complex spin-spin coupling will be observed between all fluorine nuclei.

Predicted ¹⁹F NMR Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| 4-CF₃ | ~ -65 | Quartet | ⁴J(F,F-3/5) ≈ 15-25 Hz |

| F-3 | ~ -120 | Doublet of Doublets of Quartets | ³J(F-3,F-2), ⁴J(F-3,F-5), ⁴J(F-3,CF₃) |

| F-5 | ~ -140 | Doublet of Doublets of Quartets | ³J(F-5,F-6H), ⁴J(F-5,F-3), ⁴J(F-5,CF₃) |

| F-2 | ~ -155 | Doublet of Multiplets | ³J(F-2,F-3), ⁵J(F-2,F-6H) |

Note: Predicted chemical shifts and coupling constants are estimates based on data from analogous fluorinated pyridines and DFT calculations.[9][10] The multiplicity will be complex; the listed patterns are the primary couplings.

¹H NMR: The Lone Proton

Expertise: There is only one proton in the molecule, at the C-6 position. Its signal will be a powerful confirmation of the substitution pattern. This proton is coupled to the fluorine atoms at positions 5 and 2.

Predicted ¹H NMR Data

| Position | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) |

|---|---|---|---|

| H-6 | ~ 8.0 - 8.5 | Doublet of Doublets | ³J(H-6,F-5) ≈ 8-10 Hz, ⁴J(H-6,F-2) ≈ 2-4 Hz |

Causality: The electron-withdrawing nature of the fluorine and CF₃ groups deshields the remaining proton, pushing its chemical shift significantly downfield compared to unsubstituted pyridine.

¹³C NMR: The Carbon Skeleton

Expertise: The ¹³C NMR spectrum will show six distinct carbon signals. A key feature will be the large one-bond C-F coupling constants (¹JCF), which are typically in the range of 200-300 Hz. The carbon of the CF₃ group will appear as a quartet due to coupling with its three attached fluorine atoms.

Predicted ¹³C NMR Data

| Position | Predicted δ (ppm) | Key Feature |

|---|---|---|

| C-4 | ~ 118 | Quartet (¹J(C,F) ≈ 270 Hz) |

| C-2, C-3, C-5 | ~ 140 - 160 | Large ¹J(C,F) coupling |

| C-6 | ~ 135 | Doublet (²J(C,F-5)) |

Note: Assignments are tentative and would be confirmed with 2D NMR.

Part 4: Mass Spectrometry (MS)

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which serves as an unambiguous confirmation of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal for analyzing the fragmentation pattern, which acts as a molecular fingerprint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~100 ppm) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the GC-MS system.

-

GC Method: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50 °C to 250 °C. Causality: This temperature program ensures elution of the analyte while separating it from any volatile impurities.

-

MS Method: Acquire spectra in EI mode (70 eV). Scan a mass range from m/z 40 to 300.

Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. The fragmentation pattern will be dictated by the stability of the resulting ions and radicals.

Predicted Mass Spectrometry Data

| m/z | Identity | Rationale for Formation |

|---|---|---|

| 201 | [M]⁺ | Molecular Ion (C₆F₇N) |

| 182 | [M - F]⁺ | Loss of a fluorine radical from the ring |

| 132 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical, a stable radical |

| 113 | [M - CF₃ - F]⁺ | Subsequent loss of a fluorine radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Note: The exact mass from HRMS should match the calculated value for C₆F₇N (201.0000) within a few ppm.

Part 5: Vibrational Spectroscopy (FT-IR & Raman)

Expertise: While NMR and MS define connectivity, vibrational spectroscopy confirms the presence of specific functional groups and provides insight into the overall molecular symmetry and bond strengths. For this molecule, the spectra will be dominated by vibrations involving fluorine.

Data Interpretation:

-

C-F Stretching: Strong, intense absorptions are expected in the 1100-1400 cm⁻¹ region. This region will likely contain multiple overlapping bands from the aromatic C-F bonds and the C-F bonds of the CF₃ group.[11][12]

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring, typically found around 1400-1600 cm⁻¹, will be present but shifted to higher frequencies due to the inductive electron withdrawal by the fluorine substituents.[13]

-

CF₃ Vibrations: The symmetric and asymmetric stretching modes of the CF₃ group will contribute to the intense absorptions in the C-F region.

A comparative analysis with DFT-calculated spectra is highly recommended for definitive peak assignments, as has been successfully demonstrated for similar molecules like 2-chloro-4-(trifluoromethyl)pyridine.[12]

Part 6: Computational Structural Analysis

Authoritative Grounding: In modern chemical research, especially when experimental data like an X-ray crystal structure is unavailable, Density Functional Theory (DFT) calculations are an indispensable tool.[10] By solving approximations of the Schrödinger equation, we can predict molecular geometry, electronic properties, and even spectroscopic data with remarkable accuracy.

Methodology: DFT Calculation Workflow

-

Structure Building: Construct the 3D model of this compound.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a basis set like 6-311++G(d,p).[11][12]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to generate the predicted IR/Raman spectra.

-

NMR Calculation: Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹³C and ¹H NMR chemical shifts.[11]

-

Analysis: Compare the calculated geometric parameters, vibrational frequencies, and NMR shifts with experimental data for validation.

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124"]; edge [color="#FBBC05", arrowhead="normal", fontname="Arial"];

} caption [Workflow for DFT-based structural analysis.]

Predicted Molecular Properties (DFT B3LYP/6-311++G(d,p))

| Parameter | Predicted Value | Significance |

|---|---|---|

| C-C Bond Lengths | 1.37 - 1.39 Å | Typical for an aromatic system |

| C-N Bond Lengths | ~1.33 Å | Shorter than C-C due to nitrogen's electronegativity |

| C-F (ring) Lengths | ~1.34 Å | Shorter and stronger than C-H bonds |

| C-CF₃ Bond Length | ~1.50 Å | Relatively long, indicating a potential site for cleavage |

| Dipole Moment | ~2.5 - 3.0 D | Highly polar molecule due to fluorine substituents |

Note: These are representative values derived from DFT principles and data on similar molecules.[12]

Conclusion

The structural analysis of this compound is a multi-faceted task that leverages the strengths of several modern analytical techniques. The definitive characterization rests heavily on ¹⁹F NMR spectroscopy , which provides a unique fingerprint of the fluorine environments and their connectivity. This is corroborated by ¹H and ¹³C NMR , which confirm the substitution pattern and carbon backbone. High-resolution mass spectrometry validates the elemental composition, while vibrational spectroscopy and DFT calculations provide a deeper understanding of the molecule's geometry and electronic structure. This comprehensive approach ensures a self-validating system, providing the high-confidence structural data required by researchers in drug discovery and materials science.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. targetmol.cn [targetmol.cn]

- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of Fluorinated Pyridine Derivatives

A Note to the Researcher:

Extensive database searches for the specific compound 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine did not yield dedicated experimental data on its physical properties. This suggests that this particular isomer may be a novel compound or one that is not yet extensively characterized in publicly available literature. In the spirit of scientific integrity, this guide will instead provide a comprehensive overview of the physical properties of closely related, commercially available, and well-documented isomers. This comparative approach offers valuable insights into the structure-property relationships within this class of compounds, which is crucial for researchers in drug development and materials science. The methodologies and principles discussed herein are directly applicable to the characterization of this compound, should a sample become available.

Introduction to Fluorinated Pyridines

Fluorinated pyridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms and trifluoromethyl groups into the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and unique material characteristics. The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the reactivity and binding interactions of the parent molecule. Understanding the physical properties of these compounds is a critical first step in their application, influencing everything from reaction conditions to formulation and bioavailability.

Comparative Physical Properties of Fluorinated Pyridine Isomers

The following table summarizes the key physical properties of several isomers and related fluorinated pyridines. This data, sourced from chemical suppliers and databases, provides a baseline for predicting the properties of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | C6HF6N | 201.07 | 102-104 | 1.563 | 1.377 |

| 4-(Trifluoromethyl)pyridine | C6H4F3N | 147.10 | 110 | 1.27 | 1.417[1] |

| 2-Fluoro-4-(trifluoromethyl)pyridine | C6H3F4N | 165.09 | Not Available | 1.355 | 1.400 |

| 2-Chloro-4-(trifluoromethyl)pyridine | C6H3ClF3N | 181.54 | 146-147 | 1.411 | 1.4490 |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | 215.99 | 80 °C/20 mmHg | 1.549 | 1.475[2] |

| 2,3,5-Trifluoropyridine | C5H2F3N | 133.07 | Not Available | Not Available | Not Available |

Methodologies for Determining Physical Properties

The accurate determination of physical properties is fundamental to chemical research. The following section details the standard experimental protocols for measuring key physical parameters, providing the "how" and "why" behind these well-established techniques.

Boiling Point Determination

The boiling point is a critical indicator of a substance's volatility and is essential for purification by distillation.

Experimental Protocol: Distillation Method

-

Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The liquid sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated.

-

Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, and a steady stream of distillate is collected, is recorded as the boiling point. For compounds that may decompose at atmospheric pressure, vacuum distillation is employed to lower the boiling point.[2]

Density Measurement

Density is a fundamental physical property that relates a substance's mass to its volume.

Experimental Protocol: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask with a specific, accurately known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the sample liquid. It is then weighed.

-

Calculation: The density of the sample is calculated by comparing its mass to the mass of the reference liquid.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a valuable tool for identifying and assessing the purity of liquid samples.

Experimental Protocol: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the sample are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature is carefully controlled as the refractive index is temperature-dependent.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical flow for the comprehensive determination of the physical properties of a novel liquid compound like this compound.

Caption: Workflow for Physical Property Characterization.

Safety and Handling of Fluorinated Pyridines

Fluorinated pyridines, as a class, require careful handling due to their potential toxicity and reactivity. While specific data for this compound is unavailable, general precautions for related compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling vapors. These compounds can be respiratory irritants.[3]

-

Skin and Eye Contact: Avoid contact with skin and eyes. They can cause skin and serious eye irritation.[3] In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion and Future Directions

While the physical properties of this compound have not been explicitly documented, a robust framework for their determination can be established based on the known properties of its isomers and established analytical techniques. The comparative data presented in this guide serves as a valuable resource for researchers, offering insights into the expected properties of this and other novel fluorinated pyridines. Future work should focus on the synthesis and experimental characterization of this compound to fill the current data gap and further enrich our understanding of this important class of compounds.

References

An In-depth Technical Guide to the Reactivity of Polyfluorinated Trifluoromethylpyridines

Introduction

Polyfluorinated trifluoromethylpyridines have emerged as crucial building blocks in modern chemical research, particularly within the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of multiple fluorine atoms and a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of physicochemical properties.[3][4] These substituents dramatically alter the electron density of the aromatic ring, enhancing metabolic stability, increasing lipophilicity, and modulating the acidity of the molecule.[3][4] Consequently, these compounds have become indispensable for developing new drugs and crop protection agents.[1][2]

This guide provides a comprehensive overview of the reactivity of polyfluorinated trifluoromethylpyridines, designed for researchers, scientists, and drug development professionals. We will delve into the core principles governing their reactivity, explore key reaction classes with mechanistic insights, and provide practical experimental protocols.

Electronic Properties and Their Influence on Reactivity

The reactivity of the pyridine ring is fundamentally governed by the powerful electron-withdrawing effects of both the fluorine atoms and the trifluoromethyl group. The trifluoromethyl group is strongly electron-withdrawing, a property reflected in its Hammett constant (σp) of 0.54.[1] This, combined with the electronegativity of the fluorine atoms, renders the pyridine ring highly electron-deficient.

This electron deficiency has two major consequences:

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency makes the pyridine ring highly susceptible to attack by nucleophiles. This is the most dominant and synthetically useful reaction pathway for this class of compounds.

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): Conversely, the ring is strongly deactivated towards attack by electrophiles, making reactions like nitration or Friedel-Crafts alkylation exceedingly difficult.

Key Reaction Classes

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the cornerstone of polyfluorinated trifluoromethylpyridine chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as the Meisenheimer complex.

2.1.1. Regioselectivity

The position of nucleophilic attack is dictated by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer complex. In polyfluorinated pyridines, substitution typically occurs at the positions para (4-position) and ortho (2- and 6-positions) to the nitrogen atom, as the negative charge can be effectively delocalized onto the electronegative nitrogen.

For instance, in pentafluoropyridine, nucleophilic attack is highly favored at the 4-position.[5] The presence of a trifluoromethyl group further influences this regioselectivity, often directing substitution to the position para to the -CF3 group due to its strong electron-withdrawing nature.[6]

2.1.2. Common Nucleophiles

A wide variety of nucleophiles can be employed in SNAr reactions with polyfluorinated trifluoromethylpyridines, including:

-

O-Nucleophiles: Alcohols and phenols (often as alkoxides or phenoxides) to form ethers.

-

N-Nucleophiles: Amines (primary and secondary) and azides to form substituted anilines and aryl azides.

-

S-Nucleophiles: Thiols (as thiolates) to form thioethers.

-

C-Nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) and enolates.[6]

The following diagram illustrates the general mechanism for an SNAr reaction on a model polyfluorinated trifluoromethylpyridine.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Cross-Coupling Reactions

Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation. While the strong C-F bond can be challenging to activate, specialized catalytic systems have been developed.

-

Suzuki Coupling: Palladium-catalyzed coupling of boronic acids with halo-substituted trifluoromethylpyridines is a common strategy.

-

Stille Coupling: Nickel-catalyzed coupling has been demonstrated for the reaction of organostannanes with fluorinated pyridines.[7]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, providing an alternative to direct SNAr with amines.

C-H Functionalization

Direct C-H functionalization is an emerging area that offers a more atom-economical approach to modifying these molecules.[8] Transition-metal-catalyzed reactions can selectively activate C-H bonds, often directed by the ortho-fluorine atoms.[8] This allows for the introduction of various functional groups, such as alkyl, aryl, or alkenyl moieties, without the need for pre-functionalization.[8]

Applications in Drug Discovery and Agrochemicals

The unique properties conferred by fluorine and the trifluoromethyl group make these pyridine derivatives highly valuable in applied chemistry.[4][9]

| Compound Class | Application Area | Key Properties Imparted | Examples |

| Trifluoromethylpyridines | Agrochemicals | Enhanced efficacy, metabolic stability | Fluazifop-butyl, Flazasulfuron[1] |

| Polyfluoropyridines | Pharmaceuticals | Increased lipophilicity, improved binding affinity | Anticancer agents, Antibacterials[3] |

| Trifluoromethylpyridines | Veterinary Medicine | Bioactivity | Market-approved veterinary products[1][2] |

| Polyfluoropyridines | Material Science | Unique electronic and thermal properties | Advanced polymers, liquid crystals[4] |

Experimental Protocols

General Protocol for SNAr with an Amine Nucleophile

This protocol describes a typical procedure for the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with a primary amine.

Workflow Diagram:

Caption: Standard workflow for an SNAr reaction.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq). Dissolve the starting material in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by a mild, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Summary and Outlook

Polyfluorinated trifluoromethylpyridines are a class of compounds with highly tunable and predictable reactivity, dominated by nucleophilic aromatic substitution. The powerful electron-withdrawing nature of the fluoro and trifluoromethyl substituents creates a highly electron-deficient aromatic system, making it an excellent substrate for a wide range of nucleophiles. Advances in C-H functionalization and cross-coupling reactions are further expanding the synthetic utility of these versatile building blocks. Given their proven success in pharmaceuticals and agrochemicals, the development of novel applications and synthetic methodologies for polyfluorinated trifluoromethylpyridines will undoubtedly continue to be a vibrant area of research.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine

Abstract: This technical guide provides an in-depth analysis of the electronic properties and reaction landscape of 2,3,5-Trifluoro-4-(trifluoromethyl)pyridine. As a pivotal building block in modern agrochemical and pharmaceutical development, a comprehensive understanding of its reactivity is paramount for synthetic chemists and drug development professionals.[1][2] This document elucidates the molecule's distinct electrophilic and nucleophilic sites, governed by the powerful electron-withdrawing effects of its fluoro and trifluoromethyl substituents. The primary focus is on its high propensity for nucleophilic aromatic substitution (SNAr), with a detailed examination of site selectivity, reaction mechanisms, and practical experimental considerations. Conversely, the guide explains the molecule's profound deactivation towards electrophilic aromatic substitution, directing electrophilic interactions primarily to the nitrogen heteroatom.

Introduction and Molecular Overview

Fluorinated pyridine derivatives are cornerstone intermediates in the synthesis of a wide array of high-value compounds, particularly in the agrochemical and pharmaceutical sectors.[1] The strategic incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability.[2] this compound is a prime example of such a highly functionalized intermediate.[3] Its reactivity is dominated by the cumulative electronic influence of four potent electron-withdrawing groups on the pyridine ring, creating a unique and highly selective reaction profile.

The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, a property that is dramatically amplified by the presence of three fluorine atoms and a trifluoromethyl (CF₃) group. This severe electron deficiency is the key determinant of its chemical behavior, rendering the aromatic ring an exceptionally strong electrophile and a very poor nucleophile.

Analysis of the Electronic Structure

The reactivity of this compound is a direct consequence of the distribution of electron density across the aromatic system. Both fluorine and the CF₃ group exert powerful electron-withdrawing inductive effects (-I effect). The CF₃ group at the C4 position also exerts a deactivating resonance effect (-M effect). This intense electronic pull results in highly polarized C-F bonds and creates significant partial positive charges (δ+) on the carbon atoms of the pyridine ring, making them susceptible to attack by nucleophiles.

Computational methods, such as Density Functional Theory (DFT), are invaluable for visualizing these effects by calculating and mapping the molecule's electron density and electrostatic potential.[4][5][6] Such analyses would confirm the severe electron-poor nature of the ring and highlight the carbon atoms most susceptible to nucleophilic attack.

Caption: Inductive (-I) and mesomeric (-M) effects creating electrophilic carbon centers.

Primary Reactive Pathway: Nucleophilic Aromatic Substitution (SNAr)

The defining characteristic of this compound is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[7] The electron-poor nature of the ring dramatically lowers the activation energy for nucleophilic attack, allowing these reactions to proceed under conditions that would be ineffective for less activated aromatic systems.[2][8]

Site Selectivity of Nucleophilic Attack

In pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions (ortho and para to the nitrogen).[9] This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance.[9]

For this compound, the C4 position is the most electrophilic and therefore the primary site of nucleophilic attack. This enhanced reactivity is due to:

-

Para-Activation: The C4 position is para to the ring nitrogen, allowing for optimal resonance stabilization of the intermediate.[9]

-

CF₃ Group Activation: The powerful electron-withdrawing CF₃ group at C4 further stabilizes the negative charge in the Meisenheimer complex.

-

Leaving Group: The fluorine atom at C4 is an excellent leaving group for SNAr reactions.

While the C2 position is also activated by the ring nitrogen, the C4 position benefits from the additional activation by the CF₃ group, making it the kinetically and thermodynamically favored site for substitution. Reactions with various N-, O-, and S-containing nucleophiles readily occur on similar polyfluorinated pyridines, typically involving the substitution of a fluorine atom.[8][10]

Reaction Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8]

-

Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group (F⁻), yielding the substituted product.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

Secondary Reactive Pathway: Electrophilic Interactions

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring in this compound is exceptionally deactivated towards electrophilic aromatic substitution (SEAr). The strong electron-withdrawing nature of the substituents removes electron density from the π-system, making it a very poor nucleophile. Direct SEAr reactions like nitration, halogenation, or Friedel-Crafts are generally not feasible under standard conditions. Attempts to force such reactions often require harsh conditions and result in low yields or decomposition. While methods for direct C-H fluorination of pyridines exist, they often target positions adjacent to the nitrogen on less substituted rings.[11]

Nucleophilicity of the Pyridine Nitrogen